N-benzyl-2,5-dichloro-N-ethyl-4,6-dimethylpyridine-3-carboxamide
Overview
Description
N-benzyl-2,5-dichloro-N-ethyl-4,6-dimethylpyridine-3-carboxamide is an organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a benzyl group, two chlorine atoms, an ethyl group, and two methyl groups attached to a nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,5-dichloro-N-ethyl-4,6-dimethylpyridine-3-carboxamide typically involves multiple steps, including Friedel-Crafts acylation, nitration, and subsequent reduction reactions . . The final steps involve the addition of the benzyl and ethyl groups under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,5-dichloro-N-ethyl-4,6-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: Electrophilic aromatic substitution reactions are common, where chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reducing agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substituting agents: Various electrophiles for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
N-benzyl-2,5-dichloro-N-ethyl-4,6-dimethylpyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which N-benzyl-2,5-dichloro-N-ethyl-4,6-dimethylpyridine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. For example, electrophilic aromatic substitution reactions involve the formation of a positively charged benzenonium intermediate, which then undergoes further transformations .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-chloro-N-phenylpropanamide
- 2,6-dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
N-benzyl-2,5-dichloro-N-ethyl-4,6-dimethylpyridine-3-carboxamide is unique due to its specific combination of substituents on the nicotinamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-benzyl-2,5-dichloro-N-ethyl-4,6-dimethylpyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O/c1-4-21(10-13-8-6-5-7-9-13)17(22)14-11(2)15(18)12(3)20-16(14)19/h5-9H,4,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOZNPVJHRHRLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=C(C(=C(N=C2Cl)C)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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